molecular formula C11H21NO B3098784 4-Methyl-1-(piperidin-1-YL)pentan-1-one CAS No. 1342956-55-1

4-Methyl-1-(piperidin-1-YL)pentan-1-one

Cat. No. B3098784
CAS RN: 1342956-55-1
M. Wt: 183.29 g/mol
InChI Key: OLEKOHZAOLNNGQ-UHFFFAOYSA-N
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Description

4-Methyl-1-(piperidin-1-YL)pentan-1-one, also known as a-PiHP, is a synthetic cathinone . Synthetic cathinones are a group of drugs that are related to the naturally occurring khat plant. They are known for their stimulant effects .


Synthesis Analysis

The synthesis of 4-Methyl-1-(piperidin-1-YL)pentan-1-one and its analogs has been a topic of interest in recent years . The compound is an analog of a-PHP, a popular synthetic cathinone . The branched alkyl side chain found in 4-Methyl-1-(piperidin-1-YL)pentan-1-one is also found in the hexedrone analog isohexedrone .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1-(piperidin-1-YL)pentan-1-one is C11H21NO . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including “4-Methyl-1-(piperidin-1-YL)pentan-1-one”, are being utilized in different ways as anticancer agents . They have shown promising results in inhibiting the growth and proliferation of various types of cancer cells .

Antiviral Applications

Piperidine-based compounds have also been used in the development of antiviral drugs . They can interfere with the replication process of viruses, thereby inhibiting their spread .

Antimalarial Applications

The piperidine nucleus has been found to be effective in the development of antimalarial drugs . These drugs can inhibit the life cycle of malaria parasites, providing a potential treatment for this disease .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown significant antimicrobial and antifungal properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in treating a variety of infections .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation, making them useful in managing conditions like arthritis .

Anti-Alzheimer Applications

Piperidine-based compounds have shown promise in the development of drugs for Alzheimer’s disease . They can potentially inhibit the formation of amyloid plaques, a key factor in the progression of Alzheimer’s disease .

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . They can help manage symptoms of various psychiatric disorders, including schizophrenia .

Safety and Hazards

4-Methyl-1-(piperidin-1-YL)pentan-1-one is a synthetic cathinone, and like other synthetic cathinones, it poses significant health risks . It is considered very compulsive and prone to causing psychosis and paranoia, just like other synthetic cathinones .

properties

IUPAC Name

4-methyl-1-piperidin-1-ylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-10(2)6-7-11(13)12-8-4-3-5-9-12/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEKOHZAOLNNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(piperidin-1-YL)pentan-1-one

Synthesis routes and methods

Procedure details

4-Methylvaleric acid (238 g) and DMF (833 mL) were mixed. After an addition of piperidine (233 mL), HOBt.H2O (361 g) and WSC.HCl (452 g) to the mixture at ice temperature, the resulting mixture was stirred at RT overnight. To the reaction was added water (1000 mL) at ice temperature and the resulting mixture was extracted with toluene (500 mL×2). The organic layer was washed with aqueous 10 w/v % sodium carbonate (500 mL+300 mL) and water (500 mL×2). The organic layer was concentrated in vacuo to give the title compound (414.29 g) as a crude product.
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
833 mL
Type
solvent
Reaction Step One
Quantity
233 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
452 g
Type
reactant
Reaction Step Four
Name
Quantity
361 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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